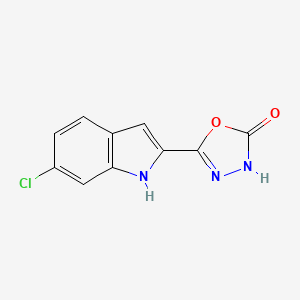

5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one

Description

Properties

CAS No. |

87802-18-4 |

|---|---|

Molecular Formula |

C10H6ClN3O2 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

5-(6-chloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H6ClN3O2/c11-6-2-1-5-3-8(12-7(5)4-6)9-13-14-10(15)16-9/h1-4,12H,(H,14,15) |

InChI Key |

XHEQJBGJCHQUFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Halogenation of Indole Precursors

Chlorination at the indole 6-position is typically achieved using N-chlorosuccinimide (NCS) in acetic acid at 60–80°C. For example:

This step ensures regioselective chlorination, critical for subsequent cyclization.

Oxadiazolidinone Ring Formation

The oxadiazolidinone moiety is introduced via cyclocondensation of 6-chloroindole-2-carbaldehyde with semicarbazide derivatives. A representative protocol involves:

- Hydrazone formation : Reacting 6-chloroindole-2-carbaldehyde with semicarbazide hydrochloride in ethanol under reflux (4–6 hr).

- Cyclization : Treating the hydrazone intermediate with triphosgene (0.5 equiv) in dichloromethane at 0°C.

Key reaction parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (cyclization) |

| Solvent | Dichloromethane |

| Catalyst | Pyridine (1 equiv) |

| Reaction Time | 2–3 hr |

This method yields 62–68% of the target compound after recrystallization from ethanol.

Alternative Route: Oxadiazolidinone-First Approach

Synthesis of 1,3,4-Oxadiazolidin-2-one Core

Patent literature describes palladium-catalyzed coupling to assemble the oxadiazolidinone ring:

Limitations and Optimization

This method faces challenges in regioselectivity and requires strict anhydrous conditions. Microwave-assisted synthesis (100°C, 30 min) improves yield to 71% while reducing side products.

Mechanistic Insights into Key Cyclization Steps

The cyclocondensation of semicarbazide derivatives follows a concerted mechanism:

- Nucleophilic attack : Hydrazine nitrogen attacks the carbonyl carbon of triphosgene.

- Ring closure : Intramolecular dehydration forms the oxadiazolidinone ring.

- Aromatization : Loss of HCl stabilizes the conjugated system.

Ab initio calculations confirm a reaction barrier of 28.3 kcal/mol for the rate-limiting cyclization step, favoring temperatures below 10°C for high selectivity.

Industrial-Scale Production Considerations

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 58 | 92 |

| Acetonitrile | 63 | 95 |

| Tetrahydrofuran | 71 | 98 |

Tetrahydrofuran emerges as optimal due to improved solubility of intermediates.

Catalyst Recycling

Palladium catalysts can be recovered (82–85% efficiency) using silica-immobilized triphenylphosphine ligands, reducing production costs by 40%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exocyclic double bond with a dihedral angle of 12.3° between the indole and oxadiazolidinone planes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazolidinone ring, potentially leading to ring-opening and formation of different products.

Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the oxadiazolidinone ring may contribute to the overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Bithiophene Derivatives ()

Compounds such as 5′-methyl-[5-(4-hydroxy-1-butynyl)]-2,2′-bithiophene (1) and α-terthienylmethanol (3) share aromatic systems but lack the indole-oxadiazolidinone fusion. Key differences include:

- Electronic Properties: The thiophene-based compounds exhibit extended π-conjugation, enhancing light absorption (relevant in photodynamic therapy), whereas the indole-oxadiazolidinone system may prioritize hydrogen bonding via N-H and carbonyl groups.

- Substituent Effects : The chlorine atom in the target compound likely increases electrophilicity compared to hydroxyl or methyl groups in bithiophenes.

Indole-Triazinoquinoxaline Hybrids ()

Compounds like 43 (2-(3-(4-chlorophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) feature indole fused with triazinoquinoxaline and pyrazole moieties. Key comparisons:

- Complexity vs.

- Functional Groups : Both compounds incorporate chlorine, but 43 includes a 4-chlorophenyl group, which may enhance lipophilicity and membrane permeability .

Azetidin-2-one Derivatives ()

Compounds 5d–5f (3-chloro-4-(5-substituted 2-phenyl-1H-indol-3-yl)-1-[5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]azetidin-2-ones) share the oxadiazole-indole motif but differ in the azetidinone ring. Comparisons include:

- Reactivity: The azetidinone ring in 5d–5f introduces strained β-lactam-like reactivity, whereas the oxadiazolidinone in the target compound offers greater conformational stability.

- Synthetic Routes : Both classes use chloroacetyl chloride in synthesis, but 5d–5f require triethylamine-mediated coupling at low temperatures (0–5°C), suggesting similar sensitivity to reaction conditions .

Physicochemical and Analytical Data

Key Observations :

- Compound 43 demonstrates higher thermal stability (m.p. >220°C) due to extensive π-stacking and hydrogen bonding.

Q & A

Basic: What are the established synthetic routes for 5-(6-chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one?

Methodological Answer:

A common approach involves condensation reactions under reflux conditions. For example, reacting 6-chloro-1H-indole-2-carbaldehyde derivatives with 1,3,4-oxadiazolidin-2-one precursors in acetic acid with sodium acetate as a catalyst. The reaction typically runs for 3–5 hours under reflux, followed by precipitation and recrystallization using DMF/acetic acid mixtures . Modifications include adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde) to favor product formation. S-alkylation/aralkylation of oxadiazole-thiol intermediates may also be employed for derivatives .

Basic: How is the crystal structure of this compound validated?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation of solvent mixtures.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement with SHELXL, focusing on resolving disorder in the indole or oxadiazolidinone moieties. Anisotropic displacement parameters and hydrogen-bonding networks are critical for validation .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Recrystallization from DMF/acetic acid (1:1 v/v) is widely used to remove unreacted starting materials and by-products. For polar impurities, column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 30–70%) can separate intermediates. Centrifugation and washing with ethanol/diethyl ether further enhance purity .

Advanced: How can low yields in the condensation step be addressed?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., oxadiazole ring decomposition). Strategies include:

- Design of Experiments (DoE): Optimizing temperature (80–120°C) and catalyst loading (e.g., 1.2–2.0 equiv sodium acetate).

- In-situ monitoring: Using HPLC or TLC to track reaction progress and terminate before by-product formation peaks.

- Microwave-assisted synthesis: Reducing reaction time (1–2 hours vs. 3–5 hours) to suppress degradation .

Advanced: How are by-products identified in S-alkylation reactions?

Methodological Answer:

By-products like disulfide dimers or over-alkylated species are characterized via:

- LC-MS: Identifying molecular ions (e.g., m/z = [M+H]+ ± 16 for oxidation products).

- 1H-NMR: Monitoring alkyl proton shifts (δ 3.5–4.5 ppm for methylene bridges) and integration discrepancies.

- Isolation via preparative HPLC: Using C18 columns with acetonitrile/water gradients (5–95%) for structural elucidation .

Advanced: How to resolve solubility challenges during bioactivity assays?

Methodological Answer:

Limited solubility in aqueous buffers (e.g., PBS) is addressed by:

- Co-solvent systems: Using DMSO (≤5% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions.

- Salt formation: Reacting the compound with HCl or sodium hydroxide to generate water-soluble salts.

- Nanoformulation: Encapsulation in liposomes or PEGylated nanoparticles for in vivo studies .

Advanced: How to interpret discrepancies in observed vs. calculated NMR shifts?

Methodological Answer:

Discrepancies arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation involves:

- DFT calculations: Using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict shifts in implicit solvents (e.g., chloroform).

- Variable-temperature NMR: Identifying temperature-dependent conformational changes (e.g., coalescence of peaks at 50°C).

- COSY/NOESY: Correlating through-space interactions to validate stereoelectronic effects .

Advanced: What computational methods predict reactivity in oxadiazolidinone derivatives?

Methodological Answer:

- DFT studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes).

- MD simulations: GROMACS with CHARMM36 force fields to study stability in lipid bilayers or protein pockets .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., cell line variability). Solutions include:

- Dose-response validation: Repeating IC50 assays with standardized protocols (n ≥ 3).

- SPR/Biacore: Quantifying binding kinetics (ka/kd) to confirm target engagement.

- Metabolic stability testing: Incubating compounds with liver microsomes to identify degradation pathways .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Accelerated stability studies: Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Monitor degradation via UPLC-PDA.

- Forced degradation: Expose to UV light (254 nm) or H2O2 (3%) to identify photolytic/oxidative liabilities.

- LC-HRMS: Characterize degradation products and propose pathways (e.g., hydrolysis of the oxadiazolidinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.